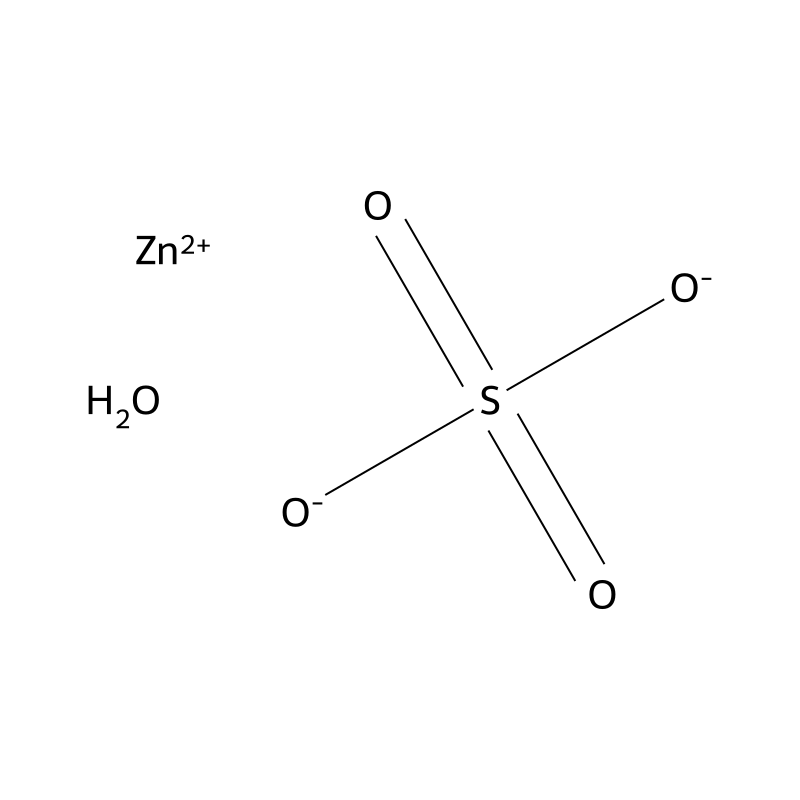

Zinc sulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties

Studies have investigated the potential of zinc sulfate monohydrate as an antimicrobial agent. Research suggests it exhibits inhibitory effects on various enteric pathogens, including:

These findings suggest zinc sulfate monohydrate's potential as a supportive therapeutic approach for managing diarrhea caused by these pathogens. However, further research is needed to determine its efficacy and safety in clinical settings.

Nutritional Supplementation

Zinc is an essential mineral crucial for various biological functions. Zinc sulfate monohydrate is a common form used in nutritional research to:

- Investigate zinc deficiency and its effects on various health conditions

- Assess the bioavailability and absorption of different zinc supplements

These studies help researchers understand the role of zinc in human health and develop effective strategies to address zinc deficiencies.

Other Research Applications

Zinc sulfate monohydrate finds applications in various other scientific research areas, including:

Zinc sulfate monohydrate is an inorganic compound with the chemical formula . It is a colorless, crystalline solid that is highly soluble in water. This compound is a member of a broader family of zinc sulfates, which can exist in various hydrated forms, including heptahydrate () and hexahydrate (). Zinc sulfate monohydrate is particularly significant in both industrial and pharmaceutical applications due to its essential role in supplying zinc, a vital nutrient for various biological processes .

- From Zinc Metal:

- From Zinc Oxide:

- Decomposition:

Upon heating above , zinc sulfate decomposes into zinc oxide and sulfur dioxide:

These reactions illustrate the versatility of zinc sulfate monohydrate in both synthetic and decomposition pathways, highlighting its role as a precursor for other zinc compounds .

Zinc sulfate monohydrate plays a crucial role in biological systems due to its contribution to zinc homeostasis. Zinc is an essential trace element involved in numerous biological functions, including:

- Enzymatic Reactions: Zinc acts as a cofactor for over 300 enzymes, influencing metabolic processes such as DNA synthesis and protein metabolism.

- Immune Function: Adequate zinc levels are critical for maintaining immune responses and reducing inflammation.

- Wound Healing: Zinc promotes skin health and accelerates wound healing by supporting cell proliferation and collagen synthesis.

In medicine, zinc sulfate is commonly used as a dietary supplement to address zinc deficiency, which can lead to symptoms such as impaired immune function, hair loss, and delayed wound healing .

The synthesis of zinc sulfate monohydrate can be achieved through various methods:

- Direct Reaction with Sulfuric Acid:

This method involves reacting metallic zinc or zinc oxide with sulfuric acid in an aqueous solution. - Neutralization Method:

A neutralization reaction between zinc carbonate and sulfuric acid can also yield zinc sulfate monohydrate: - Evaporation of Solutions:

Concentrated solutions of zinc sulfate can be evaporated to obtain crystalline forms of the monohydrate.

These methods allow for the controlled production of high-purity zinc sulfate suitable for various applications .

Zinc sulfate monohydrate has diverse applications across several fields:

- Agriculture: Used as a micronutrient in fertilizers to promote plant growth and enhance crop yields.

- Animal Feed: Serves as a dietary supplement in livestock feed to prevent deficiencies.

- Pharmaceuticals: Utilized in dietary supplements for humans to treat or prevent zinc deficiency.

- Industrial Uses: Acts as a coagulant in rayon production, an electrolyte in electroplating, and a mordant in dyeing processes.

- Water Treatment: Employed to control algae growth and improve water quality.

These applications underscore the compound's versatility and importance in both health and industrial sectors .

Research into the interactions of zinc sulfate monohydrate with other compounds has revealed important insights into its behavior:

- With Phosphates: Zinc sulfate can form insoluble complexes with phosphates, affecting its bioavailability when used as a fertilizer.

- With Other Metals: In electroplating processes, interactions with other metal ions can influence deposition rates and coating properties.

- In Biological Systems: Studies indicate that excessive supplementation may lead to adverse effects such as gastrointestinal disturbances or interference with the absorption of other minerals like copper .

Understanding these interactions is crucial for optimizing the use of zinc sulfate in various applications.

Zinc sulfate monohydrate shares similarities with several other compounds within the realm of metal sulfates. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Zinc Sulfate Heptahydrate | Most common form; used extensively in agriculture and industry. | |

| Copper(II) Sulfate Pentahydrate | Known as blue vitriol; used in agriculture as a fungicide. | |

| Magnesium Sulfate Heptahydrate | Commonly known as Epsom salt; used for therapeutic baths. | |

| Iron(II) Sulfate Heptahydrate | Used as a fertilizer and in water treatment. |

Uniqueness of Zinc Sulfate Monohydrate:

Zinc sulfate monohydrate is unique due to its specific role in providing bioavailable zinc for both agricultural and nutritional purposes. Its solubility and stability make it particularly effective compared to other metal sulfates that may not serve similar functions or may have limited solubility .

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (99.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (99.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.77%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard